molecular formula C15H19N3O5S B3009872 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-39-9

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3009872
CAS RN: 1021081-39-9
M. Wt: 353.39
InChI Key: VSBXNAPXHZPGKN-UHFFFAOYSA-N
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Description

The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative within the class of spirooxazolidine-2,4-diones and triazaspirodecane diones. These compounds are of significant interest due to their biological activities, particularly as cholinergic agents and potential myelostimulators. The spirooxazolidine-2,4-diones are related to the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, which has been studied for its antiamnesic effects and potential as an antidementia drug . On the other hand, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been evaluated for their myelostimulating activity, which is crucial in the context of bone marrow hematopoiesis and could be beneficial in treating myelodepressive syndromes .

Synthesis Analysis

The synthesis of spirooxazolidine-2,4-dione derivatives involves the use of the Strecker reaction, which is a multicomponent reaction that allows the formation of the spiro-connected N-alkoxyalkylpiperidine hydantoins from cyanohydrin and ammonium carbonate . This method provides a pathway to create a variety of derivatives with potential biological activities. The synthesis process is critical as it impacts the yield, purity, and pharmacological properties of the final compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, the spiro skeleton includes an 8-azaspiro[4.5]decane framework. The structural requirements for muscarinic activity in this series are strict, and the presence of the spiro skeleton is a key feature for designing new muscarinic agonists .

Chemical Reactions Analysis

The chemical reactions involving these spiro derivatives are primarily centered around their interaction with biological targets. For instance, some spirooxazolidine-2,4-diones exhibit affinity for cortical M1 receptors and can reverse scopolamine-induced impairment of mouse passive avoidance tasks, indicating their potential as muscarinic agonists . The specific interactions and the consequent biological responses are determined by the precise molecular structure of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their biological efficacy and pharmacokinetics. For example, the antiamnesic dose of certain derivatives is significantly lower than the doses inducing other effects like hypothermia and salivation, which suggests a favorable selectivity profile for therapeutic use . The properties of these compounds are directly influenced by their molecular structure, and understanding these properties is crucial for the development of new drugs.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A novel N-halamine precursor, closely related to the chemical structure of interest, has been synthesized and applied to cotton fabrics for antimicrobial and detoxification purposes. The modified cotton fabrics demonstrated significant biocidal activity against both Staphylococcus aureus and Escherichia coli O157:H7, and were effective in detoxifying simulants of chemical warfare agents (Ren et al., 2009).

Hypoglycemic Activity

Compounds synthesized from spiroimidazolidine-2,4-diones, akin to the core structure of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, have shown promising hypoglycemic activity in vivo. These compounds have been effective in reducing blood glucose levels in albino rats, highlighting their potential in diabetes research and therapy (Iqbal et al., 2012).

Mechanism of Action

Spirotetramat acts as an insecticide by preventing egg hatching and larval development of pests on plant roots and leaves. Its unique two-way internal absorption and transport properties allow it to be distributed throughout the plant, providing long-lasting efficacy .

properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-10-3-4-11(23-2)12(9-10)24(21,22)18-7-5-15(6-8-18)13(19)16-14(20)17-15/h3-4,9H,5-8H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXNAPXHZPGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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